methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound featuring a biphenyl group, a thiophene ring, and a cyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Cyclooctane Formation: The cyclooctane ring is formed through a series of cyclization reactions, often involving Grignard reagents and ring-closing metathesis.
Thiophene Ring Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final Coupling: The final step involves coupling the biphenyl group with the thiophene-cyclooctane structure using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiophene ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate:
Biphenyl-4-carboxylic acid: A biphenyl derivative used in the synthesis of various organic compounds.
Cyclooctane: A simple cyclooctane ring structure used in organic synthesis.
Uniqueness
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of a biphenyl group, a thiophene ring, and a cyclooctane structure. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C25H25NO3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H25NO3S/c1-29-25(28)22-20-11-7-2-3-8-12-21(20)30-24(22)26-23(27)19-15-13-18(14-16-19)17-9-5-4-6-10-17/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3,(H,26,27) |
InChI Key |
MQOGHLRRDLCBGM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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